molecular formula C18H19N3O3 B2674632 4-acetamido-N-(2-benzamidoethyl)benzamide CAS No. 1021107-78-7

4-acetamido-N-(2-benzamidoethyl)benzamide

Cat. No.: B2674632
CAS No.: 1021107-78-7
M. Wt: 325.368
InChI Key: UOMCITCDCSSSOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-benzamidoethyl)benzamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 4-acetamidobenzoic acid with 2-aminobenzamide under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-benzamidoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

4-acetamido-N-(2-benzamidoethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-acetamido-N-(2-benzamidoethyl)benzamide involves the inhibition of HDAC enzymes. This inhibition leads to an increase in acetylation of histone proteins, resulting in changes in gene expression. The compound induces cell cycle arrest at the G1 phase and promotes apoptosis in cancer cells by affecting various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-N-(2-benzamidoethyl)benzamide is unique due to its specific structure, which allows it to selectively inhibit certain HDAC isoforms. This selectivity can result in fewer side effects and improved efficacy in cancer treatment compared to other HDAC inhibitors .

Properties

IUPAC Name

4-acetamido-N-(2-benzamidoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13(22)21-16-9-7-15(8-10-16)18(24)20-12-11-19-17(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMCITCDCSSSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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